
Chromium--osmium (3/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromium–osmium (3/1) is a compound that combines the properties of chromium and osmium in a specific stoichiometric ratio. Chromium is a transition metal known for its hardness and high melting point, while osmium is a dense, blue-gray metal known for its high density and hardness. The combination of these two metals results in a compound with unique physical and chemical properties that make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of chromium–osmium (3/1) typically involves the reaction of chromium and osmium metals in a controlled environment. One common method is the direct combination of chromium and osmium powders in a high-temperature furnace under an inert atmosphere to prevent oxidation. The reaction is carried out at temperatures exceeding 1000°C to ensure complete alloying of the metals.
Industrial Production Methods: Industrial production of chromium–osmium (3/1) involves similar high-temperature processes but on a larger scale. The metals are melted together in an electric arc furnace or induction furnace, followed by casting into ingots. The ingots are then processed through various metallurgical techniques to achieve the desired purity and composition.
Análisis De Reacciones Químicas
Types of Reactions: Chromium–osmium (3/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be oxidized to form oxides of chromium and osmium, and it can also participate in reduction reactions where it acts as a reducing agent.
Common Reagents and Conditions: Common reagents used in reactions with chromium–osmium (3/1) include oxygen, hydrogen, and various acids and bases. For example, oxidation reactions may involve exposure to oxygen or air at elevated temperatures, while reduction reactions may involve hydrogen gas or reducing agents like sodium borohydride.
Major Products Formed: The major products formed from reactions involving chromium–osmium (3/1) depend on the specific reaction conditions. Oxidation reactions typically yield chromium oxide and osmium oxide, while reduction reactions may produce elemental chromium and osmium.
Aplicaciones Científicas De Investigación
Chromium–osmium (3/1) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including hydrogenation and oxidation reactions. In biology and medicine, the compound is studied for its potential use in anticancer therapies, where osmium-based compounds have shown promise due to their cytotoxic activities . In industry, chromium–osmium (3/1) is used in the production of superalloys and other high-performance materials that require exceptional hardness and resistance to wear and corrosion.
Mecanismo De Acción
The mechanism of action of chromium–osmium (3/1) in its various applications involves its ability to interact with molecular targets and pathways. For example, in anticancer research, osmium-based compounds are known to bind to DNA and disrupt cellular processes, leading to cell death . The compound’s high density and hardness also make it effective in industrial applications where it can withstand extreme conditions and mechanical stress.
Comparación Con Compuestos Similares
Chromium–osmium (3/1) can be compared to other similar compounds, such as chromium–ruthenium and chromium–iridium alloys. These compounds share some properties, such as high hardness and resistance to corrosion, but chromium–osmium (3/1) is unique in its combination of density and catalytic activity. Other similar compounds include osmium tetroxide, which is used as a staining agent in electron microscopy, and various chromium oxides used in pigments and coatings .
Conclusion
Chromium–osmium (3/1) is a compound with unique properties that make it valuable in a variety of scientific and industrial applications. Its synthesis involves high-temperature processes, and it undergoes various chemical reactions that yield important products. The compound’s applications in chemistry, biology, medicine, and industry highlight its versatility and potential for future research and development.
Propiedades
Número CAS |
12018-35-8 |
|---|---|
Fórmula molecular |
Cr3Os |
Peso molecular |
346.2 g/mol |
Nombre IUPAC |
chromium;osmium |
InChI |
InChI=1S/3Cr.Os |
Clave InChI |
FAVOVWUECRFDRO-UHFFFAOYSA-N |
SMILES canónico |
[Cr].[Cr].[Cr].[Os] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


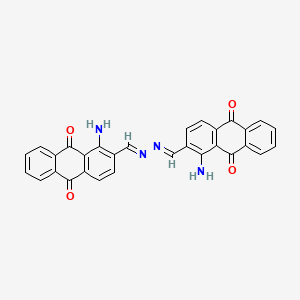
![2-Bromo-1-[4-(2-bromopentanoyl)piperazin-1-yl]pentan-1-one](/img/structure/B14728565.png)

![N-[4-[4-[2-amino-6-oxo-5-(4-phenylbutyl)-1H-pyrimidin-4-yl]butyl]phenyl]-2-bromoacetamide;sulfuric acid](/img/structure/B14728576.png)

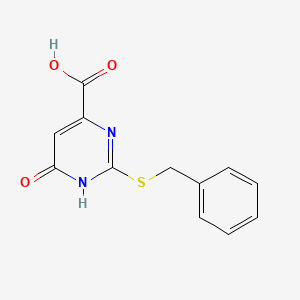

![6-Acetyl-3a,5a-dimethyltetradecahydrodicyclopenta[a,f]naphthalen-2(1h)-one](/img/structure/B14728587.png)
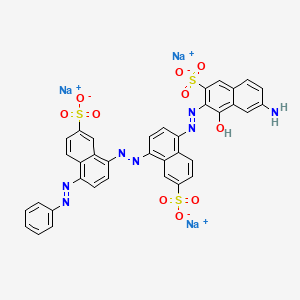
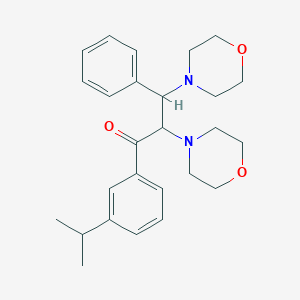

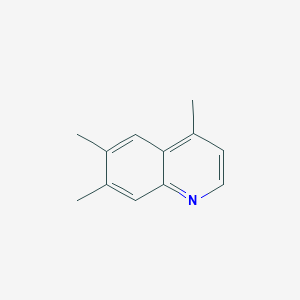

![[5-(2,4-Dioxopyrimidin-1-yl)-2-(trityloxymethyl)oxolan-3-yl] methanesulfonate](/img/structure/B14728617.png)
